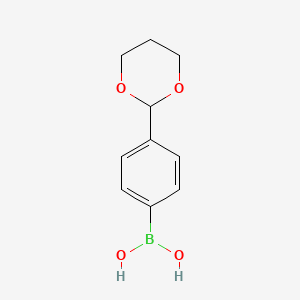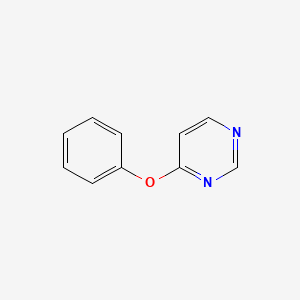
4-Phenoxypyrimidine
描述
4-Phenoxypyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenoxy group at the fourth position Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenoxypyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
化学反应分析
Types of Reactions: 4-Phenoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the phenoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce phenoxy-substituted pyrimidine oxides.
科学研究应用
4-Phenoxypyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 4-Phenoxypyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The phenoxy group can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
4-Phenoxynicotinamide: Shares the phenoxy group but has a different core structure.
4-Phenoxypyrimidine-5-carboxamide: Similar structure with additional functional groups.
4-(3,5-Diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidine: Contains additional substituents that modify its chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The phenoxy group at the fourth position of the pyrimidine ring enhances its versatility in chemical synthesis and biological activity.
属性
IUPAC Name |
4-phenoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKINJYINPIXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506679 | |
| Record name | 4-Phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78430-23-6 | |
| Record name | 4-Phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione](/img/structure/B1625847.png)
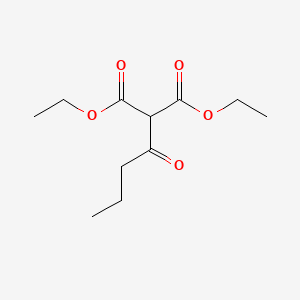
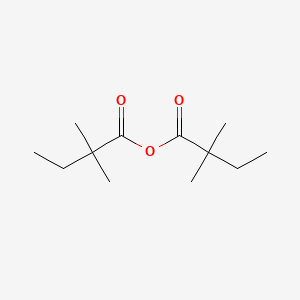
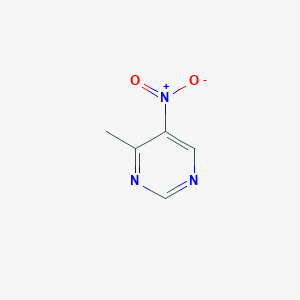
![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)
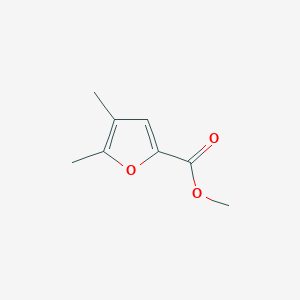
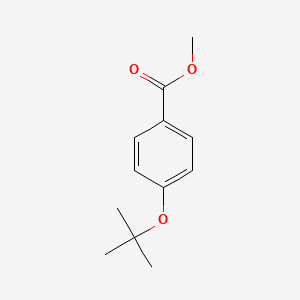
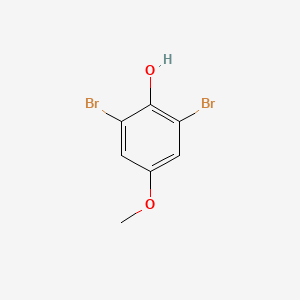
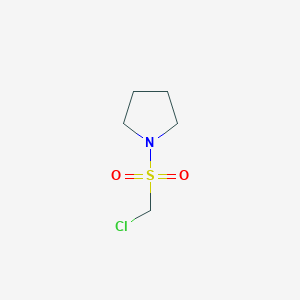
![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)
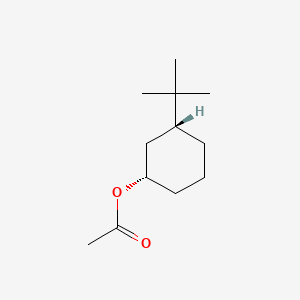
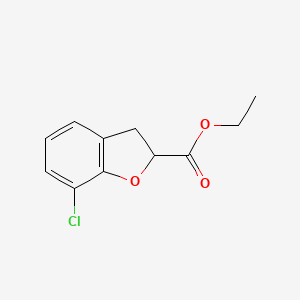
![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)
